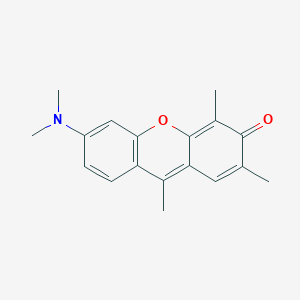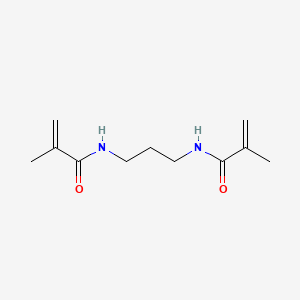
2-Propenamide, N,N'-1,3-propanediylbis[2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- is a chemical compound with the molecular formula C11H18N2O2 It is a derivative of propenamide and contains two secondary amide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- typically involves the reaction of propenamide with 1,3-propanediylbis[2-methyl-amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- involves large-scale synthesis using advanced chemical reactors and equipment. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are closely monitored to minimize impurities and maximize the yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amides. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and medical treatments.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenamide, N,N-dimethyl-: A similar compound with different substituents on the amide groups.
2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-: Another related compound with distinct structural features.
Uniqueness
2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
110892-72-3 |
|---|---|
Formule moléculaire |
C11H18N2O2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-methyl-N-[3-(2-methylprop-2-enoylamino)propyl]prop-2-enamide |
InChI |
InChI=1S/C11H18N2O2/c1-8(2)10(14)12-6-5-7-13-11(15)9(3)4/h1,3,5-7H2,2,4H3,(H,12,14)(H,13,15) |
Clé InChI |
CDIYIEKBGHJSDO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NCCCNC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide](/img/structure/B14321850.png)
![2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate](/img/structure/B14321854.png)
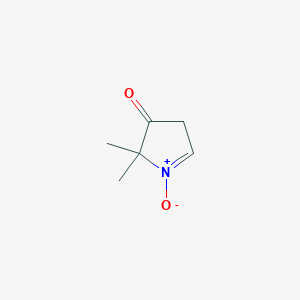
![2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole](/img/structure/B14321866.png)
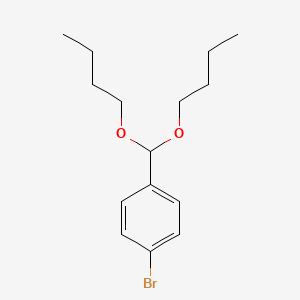
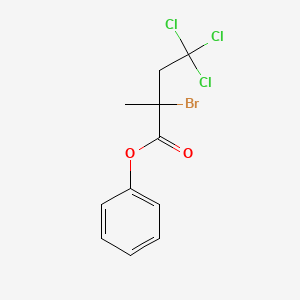
![Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B14321882.png)
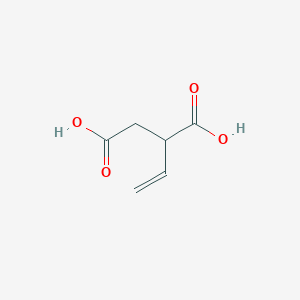
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-](/img/structure/B14321898.png)
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid](/img/structure/B14321906.png)
![2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)-](/img/structure/B14321908.png)
